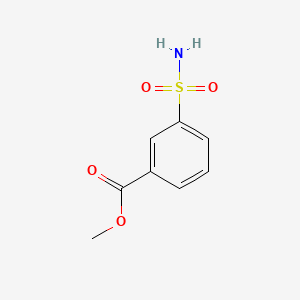

Methyl 3-sulfamoylbenzoate

説明

Overview of Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides, compounds characterized by the -SO2NH- functional group, represent a cornerstone of modern medicinal chemistry. icm.edu.plnih.gov Their journey began with the discovery of Prontosil, the first commercially available antibacterial agent, which heralded the era of sulfa drugs. icm.edu.pl This initial breakthrough paved the way for the development of a vast array of sulfonamide derivatives with a wide spectrum of pharmacological activities. ajchem-b.comfrontiersrj.com

The versatility of the sulfonamide group allows for its incorporation into diverse molecular architectures, leading to compounds with activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory. ajchem-b.comfrontiersrj.comontosight.ai For instance, many sulfonamide-based drugs function as diuretics, hypoglycemics, and anticonvulsants. icm.edu.plajchem-b.com Their mechanism of action is often attributed to their ability to mimic and compete with para-aminobenzoic acid (PABA), an essential component for folic acid synthesis in bacteria. nih.govontosight.ai This inhibition of folic acid synthesis ultimately disrupts bacterial growth and replication. nih.gov

In contemporary drug discovery, sulfonamides continue to be a fertile ground for research. Scientists are actively exploring new derivatives for their potential to address a multitude of health challenges, including hypertension, various cancers, viral infections, and even Alzheimer's disease. ajchem-b.comfrontiersrj.com The ongoing development of novel synthetic methodologies further expands the accessible chemical space for creating innovative sulfonamide-based therapeutics. icm.edu.pl

Historical Context and Evolution of Sulfamoylbenzoate Research

The exploration of sulfamoylbenzoate derivatives is intrinsically linked to the broader history of sulfonamide chemistry. Following the initial success of antibacterial sulfonamides, researchers began to systematically modify the core structure to enhance potency and broaden the therapeutic scope. This led to the investigation of various substituted benzene (B151609) sulfonamides, including those bearing a carboxyl or ester group, giving rise to the sulfamoylbenzoate framework.

Early research was largely centered on the synthesis and characterization of these compounds. Over time, with the advancement of analytical techniques and a deeper understanding of structure-activity relationships, the focus shifted towards their potential biological applications. For instance, certain sulfamoylbenzoates have been investigated for their activity as carbonic anhydrase inhibitors. researchgate.net This class of enzymes is implicated in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma and certain types of cancer. researchgate.net

More recently, the evolution of computational chemistry and molecular modeling has provided powerful tools to study the interactions of sulfamoylbenzoate derivatives with biological targets. Molecular docking studies, for example, have been employed to predict the binding affinity of compounds like methyl 4-sulfamoylbenzoate to viral proteins, highlighting their potential as antiviral agents. nih.gov The synthesis of complex sulfamoylbenzoates, such as 'Methyl 4-(N-(6-Chloro-3-methylimidazo[1,2-a]pyridin-2-yl)-N-(4-trifluoromethoxybenzyl)sulfamoyl)benzoate', underscores the ongoing efforts to create highly specific and potent drug candidates. ontosight.ai Furthermore, some sulfamoylbenzoate structures have been identified in the context of new psychoactive substances (NPS), indicating their interaction with cannabinoid receptors. atu.ie

Significance of Methyl 3-Sulfamoylbenzoate within the Sulfonamide Class

This compound, with the chemical formula C₈H₉NO₄S, is a distinct isomer within the sulfamoylbenzoate family. cymitquimica.com Its structure features a benzoate (B1203000) core with a sulfamoyl group at the meta-position (C3). This seemingly subtle difference in the substitution pattern compared to its para-isomer, methyl 4-sulfamoylbenzoate, can lead to significant variations in physicochemical properties such as polarity and, consequently, in its biological activity and binding interactions.

While its para-isomer has been more extensively studied in certain contexts like antiviral research, this compound holds its own significance as a valuable building block in synthetic chemistry. It serves as an important intermediate in the preparation of various organic compounds, including those with applications in agrochemicals.

The synthesis of this compound itself can be achieved through various chemical routes, often involving the esterification of 3-sulfamoylbenzoic acid. The precise control of reaction conditions is crucial to ensure the desired product is obtained with high purity. The compound is typically a solid at room temperature and is intended for laboratory research use. cymitquimica.comsigmaaldrich.com

Detailed research findings have shed light on the structural characteristics of related sulfamoylbenzoate salts. For example, the crystal structure of 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate reveals intricate networks of intra- and intermolecular hydrogen bonds, which are crucial for the stability of the crystal lattice. researchgate.net Such detailed structural information is invaluable for understanding the molecular recognition processes that underpin the biological activity of this class of compounds.

While the direct therapeutic applications of this compound are not as widely documented as some other sulfonamides, its role as a key intermediate and a subject of fundamental chemical research solidifies its importance. The continued investigation into its properties and reactions contributes to the broader understanding of sulfamoylbenzoate chemistry and aids in the rational design of new molecules with desired functionalities.

Chemical Data for this compound

| Property | Value |

| CAS Number | 59777-67-2 |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| IUPAC Name | methyl 3-(aminosulfonyl)benzoate |

| Synonyms | Methyl 3-(aminosulfonyl)benzoate, 3-Sulfamoylbenzoic acid methyl ester, 3-Methoxycarbonylbenzenesulfonamide |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | 0-8 °C |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 3-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYUOBGADRKVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069360 | |

| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59777-67-2 | |

| Record name | Methyl 3-(aminosulfonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59777-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059777672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Sulfamoylbenzoate and Its Analogues

Precursor Synthesis and Derivatization Routes

The classical approaches to synthesizing Methyl 3-sulfamoylbenzoate rely on a sequence of fundamental organic reactions. These routes typically involve the separate formation of the ester and the sulfonyl chloride precursor, followed by amination to yield the final sulfonamide. The order of these steps can be varied to optimize yield and purity.

Esterification Reactions

Esterification is a foundational step in the synthesis of this compound, either by converting a pre-existing benzoic acid derivative or by starting with a pre-formed ester. The most common method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

In the context of this compound synthesis, this reaction can be applied to 3-sulfamoylbenzoic acid. The process involves heating the carboxylic acid with an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.

Alternatively, the synthesis can start with methyl benzoate (B1203000), which is then subjected to subsequent functionalization. The synthesis of methyl benzoate itself is a standard esterification of benzoic acid and methanol. Solid acid catalysts, such as titanium zirconium solid acids, have also been developed as recoverable and environmentally friendlier alternatives to traditional mineral acids for this transformation. Another approach involves the reaction of the acid with thionyl chloride to form an acyl chloride, which then readily reacts with methanol to give the ester.

Table 1: Representative Esterification Conditions

| Carboxylic Acid Precursor | Alcohol | Catalyst | Key Conditions | Product |

|---|---|---|---|---|

| Benzoic Acid | Methanol | Sulfuric Acid | Heating/Reflux | Methyl Benzoate |

| p-Aminobenzoic Acid | Ethanol | Sulfuric Acid | Heating/Reflux | Ethyl p-aminobenzoate |

| 4-methyl-sulfonyl-2-nitro-benzoic acid | Methanol | Thionyl Chloride | Mild Conditions | Methyl 4-methyl-sulfonyl-2-nitro-benzoate |

Sulfonylation Reactions

The introduction of the sulfur-containing functional group is a critical step. The most direct method for synthesizing the precursor to this compound is the electrophilic aromatic substitution (EAS) of methyl benzoate using chlorosulfonic acid (ClSO₃H). The ester group (-COOCH₃) on the benzene (B151609) ring is a deactivating, meta-directing group. This directs the incoming chlorosulfonyl group to the 3-position, yielding the key intermediate, Methyl 3-(chlorosulfonyl)benzoate.

This reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions. The resulting Methyl 3-(chlorosulfonyl)benzoate is a versatile intermediate for the synthesis of a wide range of sulfonamides. However, the use of chlorosulfonic acid is hazardous and can lead to limitations in substrate scope due to its high acidity.

Alternative approaches for synthesizing aryl sulfonyl chlorides have been developed to overcome the limitations of direct chlorosulfonylation. These include the oxidative chlorination of organosulfur compounds like thiophenols or the diazotization-sulfonation of an amino group, as seen in the synthesis of 2-chlorosulfonyl-3-methyl benzoate from 2-amino-3-methyl benzoate.

Amination Pathways

The final step in the classical synthesis is the conversion of the sulfonyl chloride group into a sulfonamide. This is typically achieved by reacting Methyl 3-(chlorosulfonyl)benzoate with ammonia or an appropriate amine. The reaction is a nucleophilic substitution at the sulfur atom, where the amine displaces the chloride ion.

For the synthesis of this compound, Methyl 3-(chlorosulfonyl)benzoate is treated with an aqueous or alcoholic solution of ammonia. This reaction is generally high-yielding and proceeds under mild conditions. A patent for a related compound, 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, describes a process where the sulfonyl chloride intermediate is reacted with ammonia gas in a solvent like dichloromethane until the solution becomes alkaline. This straightforward amination provides the desired primary sulfonamide.

Advanced Synthetic Strategies and Innovations

Regioselective Synthesis Approaches

As discussed, the regioselectivity in the traditional synthesis of this compound is dictated by the directing effect of the ester group during electrophilic chlorosulfonylation. However, for more complex analogues or when the desired substitution pattern is not accessible via EAS, other strategies are required.

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for regioselective synthesis. For instance, a desired substitution pattern can be built by coupling pre-functionalized aromatic rings. While not directly demonstrated for this compound, methods involving the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide source provide a convergent route to arylsulfonyl chlorides, allowing for precise control over the substituent placement. This would allow for the synthesis of specifically substituted sulfamoylbenzoate isomers that are difficult to access through classical EAS pathways.

Catalytic Methods in Sulfamoylbenzoate Synthesis

Modern synthetic chemistry has focused on developing catalytic methods that avoid harsh reagents like chlorosulfonic acid and expand the scope of sulfonamide synthesis. These methods often involve transition-metal catalysis or photoredox catalysis.

Key catalytic innovations applicable to the synthesis of sulfamoylbenzoates and their analogues include:

Palladium-Catalyzed Aminosulfonylation: Willis and colleagues have reported a palladium-catalyzed method for preparing sulfonamides from arylboronic acids. This process allows for the synthesis of arylsulfonyl chlorides under mild conditions with significant functional group tolerance.

Copper-Catalyzed Synthesis: Copper catalysis has been employed for the one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This approach is compatible with a wide range of functional groups.

Photoredox and Copper Synergy: A novel method utilizes synergetic photoredox and copper catalysis to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. This single-step process is notable for its applicability to a broad range of substrates, including electron-deficient amines.

Photocatalytic Coupling with Aryl Triflates: An innovative photocatalytic system uses NaI to activate aryl triflates for a three-component coupling with SO₂ surrogates and various amines. This transition-metal-free method proceeds under mild conditions to deliver sulfonamide products in good yields.

Table 2: Overview of Advanced Catalytic Methods for Sulfonamide Synthesis

| Catalytic System | Key Reactants | Key Features | Potential Application |

|---|---|---|---|

| Palladium | Arylboronic acids, SO₂ source | Mild conditions, high functional group tolerance | Regioselective synthesis of sulfonyl chlorides |

| Copper(II) | Arylboronic acids, amines, DABSO | One-step process, broad substrate scope | Direct synthesis of substituted sulfamoylbenzoates |

| Photoredox/Copper | Aryl radical precursors, amines, SO₂ | Room temperature, single-step, compatible with electron-deficient amines | Efficient synthesis of diverse sulfonamides |

These advanced strategies represent the forefront of sulfonamide synthesis, offering milder, more versatile, and potentially more sustainable routes to this compound and its structurally diverse analogues compared to traditional methods.

Trideuteromethylthiolation Applications in Derivative Synthesis

A novel approach to synthesizing derivatives of sulfonamides, such as this compound, involves trideuteromethylthiolation. This method introduces a trideuteromethylthio (-SCD3) group, which can be valuable in metabolic studies and for enhancing the pharmacokinetic profiles of drug candidates.

Recent research has detailed a direct and practical three-component tandem reaction for the synthesis of trideuteromethylated sulfilimines from sulfonamides acs.orgnih.gov. This reaction utilizes arynes, S-methyl-d3 sulfonothioate, and a sulfonamide or amide acs.orgnih.gov. The process is highly efficient and chemoselective, offering good to excellent yields (with 92%–99% deuterium incorporation) under mild conditions acs.orgnih.gov.

The proposed mechanism involves the in-situ generation of a sulfenamide intermediate, which is key to the reaction acs.orgnih.gov. This methodology provides a potential pathway for the deuteration of drug candidates that contain a sulfilimine skeleton nih.gov. While not a direct derivatization of the ester group of this compound, this reaction targets the sulfonamide moiety, showcasing a sophisticated technique for creating isotopically labeled analogues.

The general reaction scheme is as follows:

Aryne + S-methyl-d3 sulfonothioate + Sulfonamide → Trideuteromethylated sulfilimine

This reaction demonstrates broad substrate scope and good functional group compatibility, making it a potentially valuable tool for the late-stage modification of complex molecules acs.org.

Purity Assessment and Scale-Up Considerations in Synthesis Research

The synthesis of this compound and its analogues for pharmaceutical applications necessitates stringent purity control and consideration of scalability.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of sulfamoylbenzoate derivatives. For instance, in the synthesis of the analogue methyl 2-methoxy-5-sulfamoylbenzoate, HPLC is employed to determine the content of the final product. Typical HPLC conditions might involve a mobile phase consisting of a mixture of water and methanol uomustansiriyah.edu.iqgoogle.com. For example, a mobile phase of 700 mL of water and 200 mL of methanol has been used, with detection at a wavelength of 240 nm uomustansiriyah.edu.iq. Purity levels exceeding 99.5% are often reported in synthetic procedures for these compounds uomustansiriyah.edu.iqgoogle.com.

Scale-Up Considerations:

When moving from laboratory-scale synthesis to industrial production, several factors must be considered to ensure the process is safe, efficient, and economically viable. For the synthesis of related compounds like methyl 2-methoxy-5-sulfamoylbenzoate, which shares structural similarities with this compound, the process has been designed to be suitable for large-scale industrial production uomustansiriyah.edu.iq. Key considerations include:

Process Simplification: Shortening the synthetic route is a primary goal to reduce waste and cost. Some patented methods for analogues of this compound emphasize a shorter process flow uomustansiriyah.edu.iq.

Waste Reduction: Traditional multi-step syntheses in this chemical family can generate significant waste, including high chemical oxygen demand (COD), high salt content, and high ammonia nitrogen in wastewater. Modern synthetic routes aim to minimize these "three wastes" to create a more environmentally friendly process uomustansiriyah.edu.iq.

Catalyst and Solvent Selection: The choice of catalyst and solvent is crucial for both reaction efficiency and environmental impact. For example, the use of catalysts like cuprous bromide or cuprous chloride has been reported in the synthesis of analogues acs.orggoogle.com. Tetrahydrofuran (THF) is a commonly used solvent in these reactions acs.orggoogle.com.

Purification Methods: On a larger scale, purification methods must be robust and scalable. Techniques such as crystallization and filtration are common. The use of activated carbon for decolorization is also a frequent step in the purification process of related compounds uomustansiriyah.edu.iqgoogle.com.

The table below summarizes some of the reaction conditions and purity data found in the synthesis of an analogue, methyl 2-methoxy-5-sulfamoylbenzoate, which can provide insights into the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-methoxy-5-chlorobenzoate | acs.orggoogle.com |

| Reagent | Sodium aminosulfinate | acs.orggoogle.com |

| Catalyst | Cuprous bromide or Cuprous chloride | acs.orggoogle.com |

| Solvent | Tetrahydrofuran (THF) | acs.orggoogle.com |

| Reaction Temperature | 40-65 °C | uomustansiriyah.edu.iq |

| Reaction Time | 8-16 hours | uomustansiriyah.edu.iq |

| Purity Assessment | HPLC | uomustansiriyah.edu.iqgoogle.com |

| Achieved Purity | >99.5% | uomustansiriyah.edu.iqgoogle.com |

| Yield | 94.5% - 96.55% | acs.orguomustansiriyah.edu.iqgoogle.com |

Biological Activities and Mechanisms of Action of Methyl 3 Sulfamoylbenzoate

Enzyme Inhibition Studies

Information regarding enzyme inhibition studies for Methyl 3-sulfamoylbenzoate is not available in the provided search results.

Other Enzyme Target Investigations (e.g., Dihydropteroate Synthase, Steroid Sulfatase, h-NTPDase)

The therapeutic potential of chemical compounds is often defined by their ability to interact with specific biological targets, primarily enzymes. The sulfamoylbenzoate scaffold, a key feature of this compound, has been a subject of investigation against several enzymes due to its structural characteristics.

Dihydropteroate Synthase (DHPS) Dihydropteroate synthase is a critical enzyme in the folate biosynthesis pathway in bacteria and some lower eukaryotes. nih.govpatsnap.com This pathway is essential for the synthesis of nucleic acids (DNA and RNA), and its absence in humans makes it an excellent target for antimicrobial agents. patsnap.commsdmanuals.comwikipedia.org Sulfonamide-based drugs are synthetic bacteriostatic antibiotics that act as competitive inhibitors of DHPS. msdmanuals.comwikipedia.org They are structurally analogous to the enzyme's natural substrate, para-aminobenzoic acid (pABA), and by competing for the active site, they block the synthesis of dihydropteroate, a precursor to folic acid. nih.govpatsnap.comquora.com This inhibition ultimately halts bacterial growth and division. wikipedia.org While the sulfamoyl group is a hallmark of this class of inhibitors, specific enzymatic assays detailing the direct inhibition of DHPS by this compound are not extensively documented in the available literature. However, the structural similarity of its core moiety to known sulfonamides suggests a potential for interaction with the DHPS active site. nih.govcnr.it

Steroid Sulfatase (STS) Steroid sulfatase (STS) plays a pivotal role in the production of biologically active steroid hormones by hydrolyzing steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their active forms, estrone (E1) and DHEA, respectively. nih.govbath.ac.uk These active steroids can stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer, making STS a significant therapeutic target. nih.govbath.ac.uknih.gov The aryl O-sulfamate pharmacophore is a key feature of potent, irreversible STS inhibitors. bath.ac.uknih.govox.ac.uk Research has demonstrated that compounds containing a sulfamate or sulfamoyl moiety can exhibit strong inhibitory activity. For instance, oestrone-3-O-sulphamate (EMATE) is a powerful irreversible inhibitor of STS. nih.gov Similarly, non-steroidal inhibitors featuring a sulfamate group, such as 4-methylcoumarin-7-O-sulphamate (COUMATE), have also been developed as potent, irreversible inhibitors. bath.ac.uknih.gov Although direct inhibitory data for this compound against STS is not specified, the presence of the sulfamoyl functional group on an aromatic ring is consistent with the structural requirements for STS inhibition. nih.gov

h-NTPDase The family of ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases), particularly isoforms h-NTPDase1, -2, -3, and -8, are crucial regulators of purinergic signaling. nih.gov They modulate cellular responses by hydrolyzing extracellular nucleotides like ATP and ADP. nih.gov These enzymes are implicated in a variety of pathophysiological processes, including thrombosis, inflammation, and cancer, making them attractive targets for drug development. nih.gov Studies on sulfamoyl benzamide derivatives have identified potent and selective inhibitors for different h-NTPDase isoforms. For example, certain derivatives have shown selective inhibition of h-NTPDase1, h-NTPDase2, and h-NTPDase8, with IC50 values in the sub-micromolar to low micromolar range. nih.gov The inhibitory activity is influenced by the specific substitutions on the benzamide structure. nih.gov While these studies focus on related derivatives, they underscore the potential of the sulfamoyl-benzoate scaffold as a basis for developing h-NTPDase inhibitors.

Antimicrobial Efficacy Research

The antimicrobial properties of compounds containing the sulfonamide functional group are well-established. Research into sulfamoylbenzoate derivatives has explored their potential against various microbial pathogens.

Sulfonamides were among the first classes of antibiotics discovered and continue to be relevant in treating bacterial infections. patsnap.comnih.gov Their primary mechanism involves the inhibition of dihydropteroate synthase (DHPS), which disrupts the folic acid synthesis pathway necessary for bacterial survival. msdmanuals.comwikipedia.org The development of new sulfonamide-containing heterocyclic derivatives remains an active area of research to combat the rise of drug-resistant bacteria. nih.gov

While specific data on the antibacterial spectrum and potency of this compound is limited in the reviewed literature, studies on related benzothiazole derivatives bearing amide and sulfonamide moieties have shown promising results. For instance, certain synthesized compounds have demonstrated good to moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values varying from 3.91 to 125 µg/ml. rsc.org The potency of these derivatives is often influenced by the electronic and lipophilic properties of substituents on the aromatic ring. rsc.org For example, one study found a benzothiazole derivative with chloro and methoxy groups to be particularly effective against S. aureus, E. coli, S. typhi, and K. pneumoniae. rsc.org Another study on new sulfamethoxazole derivatives identified compounds potent against Staphylococcus aureus (MIC = 20 μg/mL) and Escherichia coli (MIC = 21 μg/mL). ekb.eg These findings highlight the potential of the broader class of sulfamoyl-containing aromatic compounds as a source of new antibacterial agents.

Beyond antibacterial action, the sulfamoylbenzamide (SBA) scaffold has emerged as a promising chemical entity for the development of novel antiviral agents, particularly for chronic Hepatitis B Virus (HBV) infection. nih.govnih.gov

HBV Capsid Modulation A key area of investigation is the inhibition of HBV nucleocapsid assembly. nih.gov The viral capsid is essential for the encapsidation of the pregenomic RNA (pgRNA) and the viral DNA polymerase, a critical step for subsequent viral DNA synthesis and replication. nih.govgoogle.com Sulfamoylbenzamide derivatives have been identified as a class of compounds known as Capsid Assembly Modulators (CAMs). nih.govresearchgate.net These molecules interfere with the proper formation of pgRNA-containing nucleocapsids. nih.gov Structure-activity relationship studies have led to the identification of fluorine-substituted SBA derivatives with potent anti-HBV activity in the submicromolar range in human hepatoma cell lines. nih.gov Mechanistic studies confirm that these compounds act specifically on the HBV capsid protein. nih.gov One of the first CAMs to demonstrate antiviral activity in HBV-infected patients was NVR 3-778, a sulfamoylbenzamide derivative, which showed a mean antiviral EC50 of 0.40 µM in cell culture. researchgate.net This highlights the potential of the SBA core structure, shared by this compound, in the development of new HBV therapies.

Structure Activity Relationship Sar and Computational Investigations

Systematic SAR Studies of Methyl 3-Sulfamoylbenzoate Derivatives

The structure-activity relationship (SAR) of this compound derivatives is a critical area of investigation for modulating their biological activity. By systematically altering different parts of the molecule—the aromatic ring, the ester group, and the sulfamoyl moiety—researchers can probe the interactions with biological targets and optimize efficacy. The core scaffold can be divided into distinct sites for modification, allowing for a methodical exploration of how structural changes influence the compound's properties nih.gov.

Modifications to the benzene (B151609) ring of the this compound scaffold can significantly impact biological activity by altering electronic properties, steric profile, and lipophilicity. The introduction of various substituents can lead to enhanced interactions with target proteins or improved pharmacokinetic properties.

Research on analogous aromatic sulfonamides and benzoic acid derivatives has shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate activity. For instance, in studies on related scaffolds, the introduction of a bromo substituent was used as a reactive intermediate for further modifications and to probe functional group compatibility nih.gov. Similarly, investigations into other benzoic acid derivatives have demonstrated that substituents like nitro, chloro, and dimethylamino groups can confer biological activity .

The position of the substituent is also crucial. Ortho, meta, and para substitutions can lead to different conformational effects and interactions with a target's binding pocket drugdesign.org. In some series, an ortho-fluoro or ortho-cyano substitution on a benzyl (B1604629) ring attached to a core structure led to better inhibitory activity, while meta or para substitutions were less effective nih.gov. The addition of bulky groups like trifluoromethyl can enhance lipophilicity and influence the electronic characteristics of the aromatic ring, potentially leading to stronger interactions nih.gov. The nature of these interactions can be complex; studies on halogenated compounds suggest that substituent size, rather than just polarity or electronic effects, can be the primary driver of potency changes nih.govresearchgate.net.

Below is an illustrative data table summarizing the potential effects of various substituents on the biological activity of a hypothetical this compound derivative.

| Position on Ring | Substituent | Electronic Effect | Potential Impact on Activity |

| 4 | -OCH₃ | Electron-Donating | May increase electron density and modulate hydrogen bond accepting capacity. |

| 4 | -Cl | Electron-Withdrawing | Can form halogen bonds and alter ring electronics to enhance binding affinity. |

| 5 | -NO₂ | Strongly Electron-Withdrawing | May significantly alter electrostatic potential and engage in specific polar interactions. |

| 6 | -F | Electron-Withdrawing | Can improve metabolic stability and binding affinity without a large steric footprint. |

| 2 | -CH₃ | Electron-Donating | May introduce steric hindrance, forcing a change in the molecule's active conformation. |

The methyl ester of 3-sulfamoylbenzoic acid is a key functional group that can be varied to fine-tune the compound's properties. Changing the ester alkyl group (homologation) can affect solubility, metabolic stability, and steric interactions within a binding site.

Systematic extension of the alkyl chain—from methyl to ethyl, propyl, and beyond—can probe the size and nature of a hydrophobic pocket in a target protein drugdesign.org. SAR studies on other classes of molecules have shown that there is often an optimal chain length for activity; chains that are too short may not fully occupy the hydrophobic pocket, while those that are too long may be too bulky or introduce excessive lipophilicity drugdesign.org. For example, in one series, a heptyl chain was found to be optimal, while cyclic derivatives were inactive, indicating the pocket was sterically constrained drugdesign.org.

Replacing the methyl group with other functionalities can also impact efficacy:

Longer Alkyl Chains (e.g., Ethyl, Propyl): May increase hydrophobic interactions and improve binding affinity, assuming a suitable pocket is available.

Branched Alkyl Chains (e.g., Isopropyl): Can introduce steric bulk that may either improve binding by locking the molecule into a favorable conformation or decrease activity by preventing entry into the binding site.

Bioisosteric Replacements: Replacing the ester with other groups like small amides or oxadiazoles (B1248032) can alter hydrogen bonding capabilities and metabolic stability.

The following table illustrates the conceptual impact of varying the ester group on the efficacy of 3-sulfamoylbenzoate derivatives.

| Ester Group (R in -COOR) | Potential Effect on Physicochemical Properties | Hypothesized Impact on Efficacy |

| -CH₃ (Methyl) | Baseline polarity and size. | Reference activity level. |

| -CH₂CH₃ (Ethyl) | Increased lipophilicity and size. | Potentially increased activity if a small hydrophobic pocket is present. |

| -CH(CH₃)₂ (Isopropyl) | Increased steric bulk and lipophilicity. | Activity may decrease due to steric clash or increase due to optimal fit. |

| -CH₂-Ph (Benzyl) | Significantly increased size and potential for π-π interactions. | May enhance binding if an extended aromatic pocket is available. |

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore, often involved in key hydrogen bonding interactions with biological targets. The two protons on the nitrogen atom can act as hydrogen bond donors, while the oxygen atoms act as acceptors. Functionalization of this group, particularly on the nitrogen atom, provides a powerful avenue for SAR exploration.

N-Alkylation: Adding small alkyl groups can probe for nearby hydrophobic pockets and may increase membrane permeability.

N-Acylation: Introducing an acyl group can add another hydrogen bond acceptor and alter the electronic properties of the sulfonamide.

Incorporation into a Heterocycle: Cyclizing the nitrogen into a ring system (e.g., morpholine, piperidine) can constrain the conformation and introduce new interaction possibilities.

Systematic exploration of these modifications helps to map the topology of the target's active site in the region surrounding the sulfamoyl group nih.gov.

Computational Chemistry Approaches

Computational methods are invaluable for understanding the molecular interactions that govern the biological activity of this compound derivatives. Techniques like molecular docking and molecular dynamics provide insights into binding modes and conformational stability, guiding the rational design of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps to elucidate plausible binding modes and estimate the strength of the interaction, often expressed as a docking score. For sulfonamide-containing compounds, docking studies frequently reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking nih.govnih.gov.

In docking simulations of related sulfonamides, the sulfamoyl group is often observed forming crucial hydrogen bonds with polar residues in the active site researchgate.net. The aromatic ring can participate in hydrophobic and π-π stacking interactions with residues like phenylalanine or tyrosine nih.gov. The ester group can also contribute to binding through hydrogen bonds or by occupying a hydrophobic pocket.

A hypothetical docking study of this compound derivatives against a protein kinase might yield results like those presented in the table below. Lower (more negative) binding energy scores typically suggest a higher predicted binding affinity.

| Derivative | Key Interacting Residues (Hypothetical) | Predicted Interaction Types | Binding Energy (kcal/mol, Illustrative) |

| This compound | Asp184, Lys67, Phe168 | H-bond (sulfamoyl), Hydrophobic (ring) | -6.5 |

| Methyl 4-chloro-3-sulfamoylbenzoate | Asp184, Lys67, Phe168, Val75 | H-bond, Hydrophobic, Halogen bond | -7.2 |

| Ethyl 3-sulfamoylbenzoate | Asp184, Lys67, Phe168, Leu120 | H-bond, Enhanced hydrophobic (ethyl) | -6.9 |

| Methyl 3-(N-methylsulfamoyl)benzoate | Asp184, Phe168 | Altered H-bond, Hydrophobic | -5.8 |

Such studies can rationalize observed SAR data; for example, why a chloro-substituted derivative shows higher activity (due to favorable halogen bonding) or why an N-methylated sulfonamide is less active (due to the loss of a key hydrogen bond donor) mdpi.com.

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy nih.govpeerj.com.

For this compound derivatives, MD simulations can reveal:

Conformational Preferences: Studies of aromatic sulfonamides have shown that the sulfonamide group has preferred orientations relative to the benzene ring, which can be influenced by nearby substituents. MD simulations can explore these preferences in the context of a solvent or a binding site mdpi.com.

Binding Site Stability: MD can confirm whether the key interactions predicted by docking are maintained over the simulation time. A stable complex in an MD simulation lends confidence to the predicted binding mode nih.gov.

Binding Free Energy Calculation: Advanced techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be applied to MD trajectories to provide a more quantitative estimate of binding affinity, breaking it down into contributions from different forces like van der Waals and electrostatic interactions peerj.com.

By combining docking with MD simulations, researchers can build a comprehensive, four-dimensional model of how this compound derivatives interact with their biological targets, providing a robust foundation for future drug design efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies on a series of benzenesulfonamide (B165840) derivatives, a class of compounds to which this compound belongs, have been instrumental in identifying the physicochemical and structural properties that govern their inhibitory activities. Through the development of mathematical models, researchers have been able to correlate molecular descriptors with biological endpoints, offering predictive insights for the design of new therapeutic agents.

In a representative 3D-QSAR study conducted on a series of N-phenyl-3-sulfamoyl-benzamide-based capsid assembly inhibitors, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. These analyses generated contour maps that visually represent the regions around the molecular scaffold where steric, electrostatic, and other property modifications would likely impact activity. The statistical robustness of these models, indicated by high correlation coefficients (r²) and predictive validation scores (q²), underscores their utility in forecasting the potency of novel derivatives. For instance, a CoMFA model yielded an r² of 0.998 and a q² of 0.625, while a CoMSIA model produced an r² of 0.987 and a q² of 0.645, demonstrating excellent predictive power.

These models have highlighted that specific substitutions on the benzene ring and the sulfamoyl group are critical for activity. The insights derived from such QSAR models are pivotal for the strategic modification of the this compound scaffold to optimize its biological profile.

| Descriptor | Description | Contribution to Activity |

| Steric Fields | Represents the spatial arrangement of atoms and the volume of substituents. | Favorable bulky groups in specific regions can enhance binding affinity. |

| Electrostatic Fields | Describes the distribution of charge and the electrostatic potential around the molecule. | Electron-withdrawing or donating groups at key positions can modulate activity. |

| Hydrophobic Fields | Indicates the lipophilicity of different molecular regions. | Increased hydrophobicity in certain areas may improve cell membrane permeability and target interaction. |

| Hydrogen Bond Donor/Acceptor Fields | Maps the potential for forming hydrogen bonds with the biological target. | Strategic placement of H-bond donors and acceptors can significantly increase binding strength. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For sulfamoylbenzoate derivatives, which are known to target enzymes like carbonic anhydrase, pharmacophore models have been developed to guide the discovery of new inhibitors.

A typical pharmacophore model for a benzenesulfonamide-based inhibitor includes key features such as a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring. These features correspond to the critical interactions observed between the inhibitor and the active site of its target enzyme. For example, the sulfonamide group often acts as a key zinc-binding group in metalloenzymes, with the nitrogen and one of the oxygen atoms participating in crucial hydrogen bonds.

These validated pharmacophore models serve as 3D queries for virtual screening of large chemical databases. Virtual screening allows for the rapid and cost-effective identification of novel compounds that match the pharmacophore hypothesis and are therefore likely to be active. This approach has been successfully applied to discover new scaffolds for various therapeutic targets. In studies involving diarylpyrazole-benzenesulfonamide derivatives, pharmacophore models were used to screen databases like the ZINC database, leading to the identification of novel hit compounds. Subsequent filtering of these hits, for example, using Lipinski's rule of five to ensure drug-like properties, refines the selection of candidates for further experimental validation.

| Pharmacophoric Feature | Description | Role in Binding Affinity |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Crucial for anchoring the ligand in the active site through interactions with donor residues. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen in a hydrogen bond. | Forms key interactions with acceptor residues in the target protein, enhancing binding. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | Participates in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. |

| Hydrophobic Group | A nonpolar group that avoids interaction with water. | Occupies hydrophobic pockets within the active site, contributing to overall binding energy. |

The integration of QSAR, pharmacophore modeling, and virtual screening provides a comprehensive in silico platform for the exploration of the structure-activity landscape of this compound and its analogs, accelerating the discovery of new and more effective molecules.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity and Isolation

Chromatography is indispensable for separating Methyl 3-sulfamoylbenzoate from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity. The choice of technique depends on the scale and purpose of the separation, from rapid reaction monitoring to high-resolution purity analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for its isolation. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice for compounds of this polarity.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a gradient elution method is often employed, starting with a high proportion of an aqueous solvent (e.g., water with a modifier like formic or acetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent such as acetonitrile or methanol. This ensures the efficient elution of the target compound while separating it from impurities with different polarities. ekb.eg

A patent for a structurally related compound, methyl 2-methoxy-5-sulfamoylbenzoate, specifies HPLC for purity analysis, highlighting the technique's importance in quality control for this class of compounds. google.com The method developed for other benzoic acid derivatives, such as 2,4,6-trifluorobenzoic acid, utilizes a gradient mixture of a buffered aqueous solution and an organic solvent mixture, with UV detection for monitoring the eluting compounds. ekb.eg Detection is typically performed using a UV detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the UV region (e.g., around 254 nm).

Table 1: Illustrative RP-HPLC Parameters for Analysis of Benzoate (B1203000) Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg | Provides a nonpolar stationary phase for effective separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid modifier improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component of the mobile phase for eluting the compound. |

| Gradient | 5% to 95% B over 20 minutes | Ensures separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 254 nm | The aromatic ring allows for sensitive detection at this wavelength. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This method is scalable and can be adapted for preparative HPLC to isolate pure this compound from a crude reaction mixture. sielc.com

Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique for monitoring the progress of the synthesis of this compound. nih.govresearchgate.net By spotting the reaction mixture on a TLC plate (typically silica gel) at regular intervals, chemists can qualitatively observe the consumption of starting materials and the formation of the product. rsc.orgsigmaaldrich.com

A suitable mobile phase, or eluent, is chosen to achieve good separation between the starting materials, intermediates, and the final product. For a molecule like this compound, a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate) is commonly used. rsc.orgacademicjournals.org The separated spots are visualized under UV light (254 nm), where the aromatic ring of the compound will appear as a dark spot on the fluorescent background. sigmaaldrich.com

The relative retention factor (Rf value) of the product will differ from that of the starting materials. For example, in the esterification of 3-sulfamoylbenzoic acid with methanol, the product, this compound, is less polar than the starting carboxylic acid and will therefore have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. iastate.edu

Table 2: TLC for Reaction Monitoring | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 plate | A polar adsorbent suitable for separating moderately polar organic compounds. | | Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) | The ratio is optimized to achieve an Rf value for the product of ~0.3-0.5. | | Application | Microcapillary spotting of the reaction mixture. | | Visualization | UV lamp at 254 nm | Aromatic compounds absorb UV light and are easily visualized. | | Analysis | Comparison of Rf values of starting materials and the reaction mixture over time. |

Spectroscopic Techniques for Structural Elucidation

Once isolated and purified, the precise molecular structure of this compound is confirmed using a suite of spectroscopic methods. Each technique provides unique information about the molecule's connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR spectra provide critical information for this compound.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would be:

A singlet for the methyl ester (-OCH₃) protons, typically appearing around 3.9 ppm.

A multiplet pattern for the four aromatic protons on the benzene ring. The protons ortho to the ester and sulfamoyl groups will be the most deshielded (shifted downfield). The expected chemical shifts would be in the range of 7.5 to 8.8 ppm.

A broad singlet for the two protons of the sulfonamide (-SO₂NH₂) group, which is exchangeable with D₂O. Its chemical shift can be variable.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals for this compound are:

A signal for the methyl ester carbon (-OCH₃) around 52-53 ppm.

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing ester and sulfamoyl substituents. The carbon attached to the ester group (C=O) would appear significantly downfield.

A signal for the ester carbonyl carbon (C=O) in the region of 165-167 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| -COOCH₃ | ~3.9 (s, 3H) | ~52.5 |

| Aromatic CH | ~7.5 - 8.8 (m, 4H) | ~124 - 148 |

| -SO₂NH₂ | Variable (br s, 2H) | - |

| -C OOCH₃ | - | ~132 |

| -C -SO₂NH₂ | - | ~146 |

| C =O | - | ~165 |

(s = singlet, br s = broad singlet, m = multiplet)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₈H₉NO₄S), the expected monoisotopic mass is 215.0252 Da. uni.lu In an HRMS experiment using electrospray ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ with an m/z of 216.0325 or a sodium adduct [M+Na]⁺ with an m/z of 238.0144. uni.lu

The fragmentation pattern in MS can also provide structural information. For the related isomer Methyl 2-(aminosulfonyl)benzoate, common fragmentation involves the loss of the methoxy group (-OCH₃) or cleavage related to the sulfonamide group. A similar pattern would be expected for the meta isomer.

Table 4: Predicted HRMS Data for this compound

| Ion Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₀NO₄S]⁺ | 216.0325 |

| [M+Na]⁺ | [C₈H₉NNaO₄S]⁺ | 238.0144 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. proprep.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected peaks include:

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide (-NH₂) group.

C-H stretching (aromatic): Absorption bands just above 3000 cm⁻¹.

C-H stretching (aliphatic): Absorption bands just below 3000 cm⁻¹ for the methyl group.

C=O stretching: A strong, sharp absorption band around 1720-1700 cm⁻¹ for the ester carbonyl group. researchgate.net

C=C stretching: Bands in the 1600-1450 cm⁻¹ region for the aromatic ring.

S=O stretching: Two strong bands for the sulfonyl group (-SO₂-), typically found around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide | N-H stretch | 3400 - 3200 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Methyl Group | C-H stretch | 3000 - 2850 |

| Ester Carbonyl | C=O stretch | 1720 - 1700 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Sulfonyl | S=O asymmetric stretch | ~1350 |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a pivotal analytical technique in the field of chemistry and drug discovery, providing unparalleled insights into the three-dimensional arrangement of atoms within a crystalline solid. This methodology allows for the precise determination of molecular structures, including bond lengths, bond angles, and conformational details, which are crucial for understanding the chemical properties and biological activity of a compound. In the context of medicinal chemistry, X-ray crystallography is instrumental in elucidating the interactions between a ligand, such as a derivative of this compound, and its protein target.

Crystal Structure Analysis of this compound and Complexes

A comprehensive search of publicly available crystallographic databases indicates that the crystal structure of this compound as an isolated compound has not been reported. However, the structural analysis of closely related derivatives in complex with proteins provides valuable information about its potential conformational properties and intermolecular interactions.

An example of such a study is the crystal structure of methyl 4-(2-phenylethylsulfanyl)-3-sulfamoyl-benzoate in a complex with carbonic anhydrase II. This provides a model for how methyl sulfamoylbenzoate derivatives can be accommodated within a protein active site. The crystallographic data for this complex reveals the specific orientation and interactions of the ligand with the amino acid residues of the enzyme.

| Parameter | Value |

|---|---|

| Compound | Methyl 4-(2-phenylethylsulfanyl)-3-sulfamoyl-benzoate |

| Protein | Carbonic Anhydrase II |

| PDB ID | 9FPR |

| Resolution | Not specified |

| Space Group | Not specified |

| Unit Cell Dimensions | Not specified |

Ligand-Protein Co-Crystallization Studies

Ligand-protein co-crystallization is a powerful technique used to understand the molecular basis of a drug's mechanism of action. This method involves crystallizing a protein in the presence of a ligand, allowing the formation of a stable complex that can be analyzed by X-ray diffraction. Such studies are crucial for structure-based drug design, as they reveal the precise binding mode of the ligand and the key interactions that contribute to its affinity and selectivity.

In the case of this compound and its derivatives, co-crystallization studies have been particularly insightful in the context of their interaction with carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The sulfonamide group, a key feature of these compounds, is a well-established zinc-binding group that anchors the inhibitor to the active site of CA enzymes.

The insights gained from these co-crystallization studies are instrumental in the rational design of more potent and selective inhibitors. By understanding the specific interactions between the ligand and the protein at an atomic level, medicinal chemists can modify the structure of the lead compound to enhance its binding affinity and optimize its pharmacological profile.

Future Directions and Research Opportunities for Methyl 3 Sulfamoylbenzoate

The foundational scaffold of methyl 3-sulfamoylbenzoate and its derivatives continues to be a fertile ground for therapeutic innovation. Future research is poised to expand upon the existing knowledge, leveraging cutting-edge technologies and methodologies to unlock the full potential of this chemical class. The subsequent sections will delve into promising avenues for future investigation, from the synthesis of novel analogs to the application of artificial intelligence in their design and the use of sophisticated preclinical models for their evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。